BenchChemオンラインストアへようこそ!

WP 1122

Pharmacokinetics Prodrug Oral bioavailability

WP 1122 (3,6-di-O-acetyl-2-deoxy-D-glucose) is a neutral lipophilic prodrug that bypasses GLUT transporters for passive cellular uptake, overcoming 2-DG's poor PK/BBB limitations. This compound delivers ~100-fold higher plasma 2-DG and significantly increased CNS exposure in vivo, making it the superior choice for glycolysis inhibition studies in orthotopic glioblastoma models. Supported by Phase 1 MTD data (16 mg/kg q12h x 7d).

Molecular Formula C10H16O7
Molecular Weight 248.23 g/mol
Cat. No. B10854271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWP 1122
Molecular FormulaC10H16O7
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C(C(CC=O)OC(=O)C)O)O
InChIInChI=1S/C10H16O7/c1-6(12)16-5-8(14)10(15)9(3-4-11)17-7(2)13/h4,8-10,14-15H,3,5H2,1-2H3/t8-,9-,10-/m1/s1
InChIKeyBYPTXUKSDKAPKO-OPRDCNLKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WP 1122 Procurement Guide: Prodrug of 2-Deoxy-D-Glucose with Demonstrated CNS Penetration for Glycolysis Inhibition


WP 1122 (3,6-di-O-acetyl-2-deoxy-D-glucose; CAS 1204310-73-5) is a small-molecule prodrug of the glycolytic inhibitor 2-deoxy-D-glucose (2-DG) [1]. Acetylation of 2-DG yields a neutral lipophilic compound capable of passive membrane diffusion, bypassing glucose transporter dependency, and enabling esterase-mediated regeneration of 2-DG at target sites [2]. It is currently in Phase 1 clinical development for glioblastoma and COVID-19 [3].

WP 1122 vs 2-DG: Why Direct Procurement of 2-Deoxy-D-Glucose Does Not Replicate Prodrug Performance


2-Deoxy-D-glucose (2-DG) has been studied as a glycolysis inhibitor but its clinical utility is constrained by poor drug-like properties: short plasma half-life, reliance on saturable GLUT transporters for cellular uptake, and limited blood-brain barrier (BBB) penetration [1]. Prior clinical trials of 2-DG did not meet expectations, partly due to these pharmacokinetic limitations [2]. WP 1122, as a diacetylated prodrug, is designed to overcome these specific barriers through passive diffusion, extended circulation time, and enhanced CNS delivery [3]. Direct substitution of WP 1122 with 2-DG in preclinical models yields substantially different exposure and efficacy profiles.

WP 1122 Quantitative Differentiation Evidence vs 2-Deoxy-D-Glucose and Analogs


WP 1122 Achieves 100-Fold Higher Plasma 2-DG Exposure Compared to Equimolar 2-DG

In mice, oral administration of WP 1122 results in a maximum plasma concentration of 2-DG that is two orders of magnitude (100-fold) higher than that achieved with an equimolar dose of pure 2-DG [1].

Pharmacokinetics Prodrug Oral bioavailability

WP 1122 Enhances Brain 2-DG Levels in Mice Relative to Equimolar 2-DG

Significantly higher levels of 2-DG were measured in the brains of mice treated with WP 1122 compared to mice receiving an equal dose of 2-DG [1]. This is attributed to passive diffusion of the acetylated prodrug across the blood-brain barrier, bypassing the saturable GLUT transporters required by 2-DG [1].

Blood-Brain Barrier CNS Penetration Prodrug

WP 1122 Induces a Measurable Reduction in Tumor Glycolysis in Glioma Models

In an orthotopic U87MG glioma mouse model, treatment with WP 1122 resulted in a significant decrease in hyperpolarized lactate production, a direct readout of glycolytic flux. The mean apparent reaction rate (kPL) decreased from 0.027 sec⁻¹ at baseline to 0.018 sec⁻¹ after treatment (P = .01), while no significant change was observed in healthy control mice (baseline 0.011 sec⁻¹, posttreatment 0.017 sec⁻¹, P = .91) [1].

Glioblastoma Glycolysis Hyperpolarized MRI

WP 1122 Demonstrates Enhanced in Vitro Potency Compared to 2-DG in GBM Cell Lines

In U87 glioblastoma cells, WP 1122 exhibited an IC50 of 2 mM after 72 hours, whereas 2-DG required 5 mM under identical conditions to achieve the same effect [1]. In U-251 cells, WP 1122 had an IC50 of 0.8 mM, compared to 2-DG at 0.45–0.7 mM [1][2].

Cytotoxicity Glioblastoma IC50

WP 1122 Oral Administration Delivers Dose-Proportional 2-DG in Humans with Defined MTD

A Phase 1a trial in healthy volunteers demonstrated that orally administered WP 1122 is rapidly converted to 2-DG, delivering dose-dependent systemic exposure [1]. The maximum tolerated dose was established as 16 mg/kg q12h (32 mg/kg/day) for 7 days, with doses below this threshold also being safe and tolerable [1].

Phase 1 Clinical Pharmacology Safety

WP 1122 Confers a Favorable Toxicity Profile in Preclinical Models Relative to 2-DG

In vivo studies showed that WP 1122 is well tolerated by animals even with prolonged exposure and extends survival in an orthotopic U87 GBM model [1]. In contrast, 2-DG has been associated with dose-limiting neurological toxicity (seizures, death) in murine models, limiting its therapeutic window [2].

Toxicology Safety Prodrug

WP 1122 Optimal Use Cases Based on Validated Differentiation


CNS Oncology Research Requiring BBB-Penetrant Glycolysis Inhibition

WP 1122 is uniquely suited for in vivo glioblastoma studies due to its demonstrated ability to achieve higher brain 2-DG levels compared to 2-DG [1] and its capacity to reduce glycolytic flux within orthotopic tumors as measured by hyperpolarized MRI [2]. Researchers studying CNS tumors should prioritize WP 1122 over 2-DG to ensure target tissue exposure.

Preclinical PK/PD Studies Needing Sustained Systemic 2-DG Exposure

In experimental designs requiring prolonged glycolytic inhibition, WP 1122 offers a clear advantage over 2-DG, delivering approximately 100-fold higher plasma 2-DG concentrations after oral dosing [1]. This makes WP 1122 a superior tool for establishing PK/PD relationships in glycolytic tumor models or antiviral studies.

Combination Therapy Screens with HDAC Inhibitors or Chemotherapeutics

WP 1122 has been shown to synergize with histone deacetylase inhibitors (e.g., sodium butyrate, valproate) in GBM cell lines [3]. Its improved potency relative to 2-DG in U87 cells (IC50 2 mM vs 5 mM) suggests it may be a more effective partner for combination regimens targeting metabolic vulnerabilities [3].

Human Clinical Trial Support Requiring Defined Oral Dosing Parameters

For clinical-stage procurement, WP 1122 is supported by Phase 1 human PK and safety data establishing a maximum tolerated dose of 16 mg/kg q12h for 7 days [4]. This information reduces translational uncertainty and provides a validated starting point for dosing in COVID-19 or oncology trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for WP 1122

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.